Cell-Type Dependent Potency Advantage Over Parent Nucleoside GS-441524
In Caco-2 cells, a model of gastrointestinal infection, remdesivir (which delivers RMP) exhibits a 70-fold greater potency (EC50: 0.018 µM) compared to its parent nucleoside GS-441524 (EC50: 1.3 µM) [1]. This stark contrast is not universal; in Vero E6 cells, both compounds show similar potency (EC50: 1.0 µM vs 1.1 µM) [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.018 µM (Remdesivir in Caco-2 cells) |
| Comparator Or Baseline | 1.3 µM (GS-441524 in Caco-2 cells) |
| Quantified Difference | 70-fold lower EC50 (higher potency) |
| Conditions | Caco-2 cells, SARS-CoV-2 icSARS-CoV-2-mNG infectious clone assay |
Why This Matters
This cell-type specific potency gap dictates that GS-441524 cannot be used as a surrogate for remdesivir in studies involving intestinal or certain lung cell models, where prodrug activation is critical.
- [1] Tao S, et al. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside. Curr Res Pharmacol Drug Discov. 2021;2:100045. View Source
